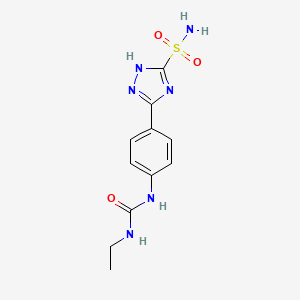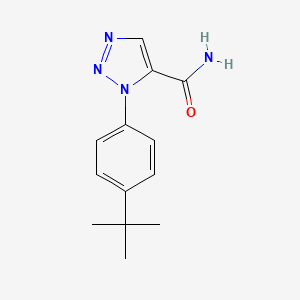
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The tert-butyl group is introduced through the use of tert-butyl phenyl azide as a starting material.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the cycloaddition reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, inhibiting enzyme activity. The tert-butyl group may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-1,2,3-triazole: Lacks the tert-butyl group, resulting in different chemical properties.
1-(4-Methylphenyl)-1H-1,2,3-triazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
Uniqueness: 1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
917604-72-9 |
|---|---|
Molekularformel |
C13H16N4O |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)9-4-6-10(7-5-9)17-11(12(14)18)8-15-16-17/h4-8H,1-3H3,(H2,14,18) |
InChI-Schlüssel |
WKFUELJRPWCMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CN=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


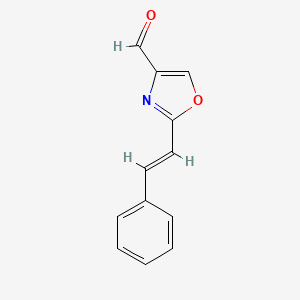


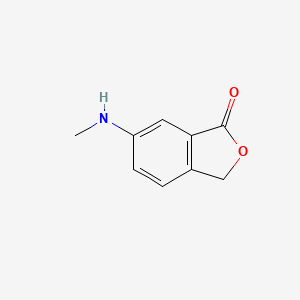
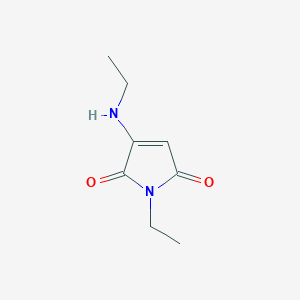
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)


![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
